molecular formula C11H11F3O B3148405 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 64436-58-4

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3148405
CAS No.: 64436-58-4
M. Wt: 216.2 g/mol
InChI Key: QEYDVOACNRUMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 64436-58-4) is a ketone derivative with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.2 g/mol . It features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a methyl-substituted propanone backbone. The compound is synthesized via Grignard reactions involving 2-bromopropane and magnesium in anhydrous tetrahydrofuran (THF), followed by coupling with 4-(trifluoromethyl)benzoyl intermediates . Its electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research, particularly as a precursor in fungicide development .

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYDVOACNRUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of p-aminobenzoic acid ester with trifluoromethyl ether to obtain p-aminophenyl trifluorocresol. This intermediate is then reacted with isobutyl ketone to yield the final product . Another method involves the reaction of 4-(trifluoromethoxy)benzonitrile with isopropylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one are compared below with analogous compounds to highlight differences in substituents, physicochemical properties, and applications.

Table 1: Comparison of Structural and Functional Attributes

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound (64436-58-4) C₁₁H₁₁F₃O 216.2 -CF₃ (para), methyl (propanone) Fungicide precursor, agrochemicals
2-Methyl-1-[4-(methylthio)phenyl]propan-1-one (53207-58-2) C₁₁H₁₄OS 210.3 -SCH₃ (para), methyl (propanone) UV initiator intermediates
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one C₁₁H₁₃BrOS 289.2 -SCH₃ (para), bromo, methyl (propanone) Key intermediate for UV initiators
1-(4-Hydroxyphenyl)propan-1-one (Not specified) C₉H₁₀O₂ 150.2 -OH (para), propanone Natural product isolation (plant extracts)
1-(4-Methylphenyl)-1-propanol (25574-04-3) C₁₀H₁₄O 150.2 -CH₃ (para), propanol (alcohol) Industrial solvent/alcohol derivative
2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one (106797-53-9) C₁₄H₂₂O₃ 224.3 Hydroxyethyl ether, hydroxyl, methyl Photopolymerization initiators

Key Observations

Substituent Effects on Reactivity and Applications: The -CF₃ group in this compound enhances electron-withdrawing properties, improving stability in biological systems compared to electron-donating groups like -SCH₃ (methylthio) in CAS 53207-58-2 .

Physicochemical Properties :

  • Lipophilicity : The -CF₃ group increases logP values compared to -SCH₃ or -OH substituents, influencing membrane permeability in agrochemical applications .
  • Molecular Weight : Brominated derivatives (e.g., 289.2 g/mol) exhibit higher molecular weights, impacting solubility and synthetic handling .

Synthetic Utility :

  • Grignard reactions dominate the synthesis of trifluoromethyl-containing ketones , while bromination and thioether formation are critical for UV initiator precursors .

Biological Relevance :

  • The trifluoromethyl derivative is pivotal in fungicide development against Fusarium spp. due to its stability and target affinity , whereas methylthio analogs are less explored in biological contexts.

Biological Activity

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one, a ketone compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its interactions with biological targets and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3OC_{12}H_{11}F_3O. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity, which is crucial for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC12H11F3OC_{12}H_{11}F_3O
Molecular Weight248.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound primarily acts by inhibiting the serotonin reuptake transporter (SERT), which leads to increased serotonergic neurotransmission. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety by elevating mood and alleviating symptoms associated with these conditions.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Studies have shown that derivatives containing the trifluoromethyl group exhibit enhanced activity against various pathogens, including Chlamydia trachomatis and several Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is critical for this activity, as compounds lacking this substituent were found to be inactive .

Case Studies

  • Antichlamydial Activity : In a study assessing new scaffolds for antichlamydial activity, compounds based on a similar structure exhibited moderate antibacterial effects against N. meningitidis and H. influenzae. The trifluoromethyl-substituted derivatives showed superior activity compared to their non-substituted counterparts .
  • Antimicrobial Spectrum : Another investigation tested various derivatives against Staphylococcus aureus and Enterococcus faecalis. Compounds with the trifluoromethyl group demonstrated MICs ranging from 0.070 to 8.95 µM against S. aureus, indicating potent antimicrobial properties .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profiles of these compounds. Preliminary studies have indicated that certain derivatives do not exhibit significant toxicity in human cell lines, suggesting a favorable safety profile for further development .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in medicinal chemistry. Its ability to modulate serotonin pathways makes it a candidate for developing new antidepressants or anxiolytics. Additionally, its antimicrobial properties could lead to new treatments for bacterial infections resistant to conventional antibiotics.

Table 2: Potential Applications

ApplicationDescription
Antidepressant DevelopmentTargeting serotonin pathways for mood disorders
Antimicrobial AgentsDeveloping new antibiotics against resistant strains

Q & A

Q. What are the recommended multi-step synthesis protocols for 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

Acylation : React 4-(trifluoromethyl)benzene with isobutyryl chloride under anhydrous conditions at 0–5°C to form the ketone intermediate.

Workup : Quench the reaction with ice-cold HCl, followed by extraction with dichloromethane and purification via column chromatography.

Bromination (if applicable) : For derivatives, bromination using Br₂ in acetic acid may be employed .

Q. Optimization Strategies :

  • Catalyst Loading : Use 1.2–1.5 equivalents of AlCl₃ to minimize side reactions.
  • Solvent Choice : Anhydrous CH₂Cl₂ or CS₂ improves electrophilic substitution efficiency.
  • Temperature Control : Maintain low temperatures (0–5°C) during acylation to prevent poly-substitution.
  • Microwave Assistance : For accelerated reaction rates, microwave irradiation (e.g., 100°C, 30 min) can enhance yield by 15–20% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.6–8.2 ppm) and methyl groups (δ 1.2–1.5 ppm for CH(CH₃)₂).
    • ¹³C NMR : Detect the carbonyl carbon (δ ~205 ppm) and CF₃ group (δ ~125 ppm, q, J = 288 Hz).
  • X-ray Crystallography :
    • Use SHELXL for refinement . Key parameters:
  • Data Collection : High-resolution (≤ 0.8 Å) data at 100 K.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Cross-check with PLATON or Olex2 for symmetry errors.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z: 246.1).

Q. Reference Data (PubChem) :

PropertyValueSource
Molecular FormulaC₁₁H₁₁F₃O
IUPAC NameThis compound
Canonical SMILESCC(C)C(=O)C1=CC=C(C=C1)C(F)(F)F

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Software Cross-Validation : Refine data using SHELXL and compare results with independent programs (e.g., CRYSTALS or REFMAC).
  • Twinned Data Handling : For twinned crystals, use the HKLF5 format in SHELXL and apply the BASF parameter to model twin domains.
  • Discrepancy Analysis :
    • Check for R1/wR2 convergence ; discrepancies > 5% suggest incomplete modeling.
    • Validate hydrogen bonding networks against DFT-calculated geometries.
  • Supplementary Techniques : Pair crystallography with solid-state NMR or IR to confirm functional group orientations.

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, which:

Activates the Aromatic Ring : Enhances electrophilicity at the para position, facilitating nucleophilic attack.

Directs Reactivity : Meta-directing effects can be overridden by steric hindrance or solvent polarity.

Kinetic Studies :

  • Monitor reactions (e.g., SNAr with amines) via HPLC or in situ IR.
  • Rate Constants : CF₃-substituted aryl ketones show 2–3x faster substitution compared to non-fluorinated analogs due to enhanced leaving-group stability .

Q. Experimental Design :

  • Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvent effects.
  • Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track substitution pathways.

Q. How can researchers evaluate the compound’s bioactivity against enzymatic targets, and what role does the trifluoromethyl group play?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
    • Binding Affinity : Perform surface plasmon resonance (SPR) to measure KD values.
  • Role of CF₃ Group :
    • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (measured via octanol-water partitioning) .
    • Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes (test via LC-MS/MS).

Q. Case Study :

  • Derivative Synthesis : Replace CF₃ with CH₃ or Cl to create analogs. Compare IC₅₀ values to isolate electronic vs. steric effects.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Continuous Flow Reactors : Improve heat transfer and reduce reaction time, minimizing decomposition.
    • Catalyst Recycling : Use immobilized AlCl₃ on silica gel to reduce waste.
  • Byproduct Analysis :
    • GC-MS/PXRD : Identify common byproducts (e.g., di-substituted aryl ketones) and adjust stoichiometry.
    • DoE (Design of Experiments) : Apply factorial design to optimize temperature, catalyst loading, and solvent ratio .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s melting point or solubility be addressed?

Methodological Answer:

  • Reproducibility Checks :
    • Repeat experiments using standardized protocols (e.g., USP methods for melting point).
    • Compare DSC (Differential Scanning Calorimetry) data across labs.
  • Environmental Factors :
    • Humidity Control : Hygroscopicity may alter solubility; use Karl Fischer titration to quantify water content.
    • Polymorphism Screening : Perform PXRD to detect crystalline vs. amorphous forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.